2-Hydroxy-4-iodonicotinaldehyde

Physicochemical profiling Tautomerism pKa prediction

2-Hydroxy-4-iodonicotinaldehyde (CAS 726206-53-7), systematically named 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, is a halogenated pyridine-3-carbaldehyde derivative bearing a hydroxyl group at position 2 and an iodine atom at position 4. This substitution pattern enables a characteristic tautomeric equilibrium between the 2-hydroxy pyridine and 2-oxo-1,2-dihydropyridine forms, a property not shared by its O-methyl, fluoro, or chloro congeners.

Molecular Formula C6H4INO2
Molecular Weight 249.007
CAS No. 726206-53-7
Cat. No. B2392367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-iodonicotinaldehyde
CAS726206-53-7
Molecular FormulaC6H4INO2
Molecular Weight249.007
Structural Identifiers
SMILESC1=CNC(=O)C(=C1I)C=O
InChIInChI=1S/C6H4INO2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H,8,10)
InChIKeyMSJYKVLQESELLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-iodonicotinaldehyde (CAS 726206-53-7): Chemical Identity and Core Structural Features


2-Hydroxy-4-iodonicotinaldehyde (CAS 726206-53-7), systematically named 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde, is a halogenated pyridine-3-carbaldehyde derivative bearing a hydroxyl group at position 2 and an iodine atom at position 4 [1]. This substitution pattern enables a characteristic tautomeric equilibrium between the 2-hydroxy pyridine and 2-oxo-1,2-dihydropyridine forms, a property not shared by its O-methyl, fluoro, or chloro congeners . The compound has a molecular formula of C6H4INO2, a molecular weight of 249.01 g/mol, a computed LogP of 0.1, one hydrogen bond donor, two hydrogen bond acceptors, and a predicted pKa of 8.92±0.10 [1]. It is commercially available as a yellow solid with purities ≥98% from multiple international suppliers .

Why 2-Hydroxy-4-iodonicotinaldehyde Cannot Be Replaced by In-Class Analogs Without Re-Validation


In-class analogs of 2-hydroxy-4-iodonicotinaldehyde differ critically at two positions: the C2 substituent (hydroxyl vs. fluoro, chloro, methoxy, or hydrogen) and the C4 halogen (iodo vs. bromo or chloro). These substitutions are not isofunctional. The C2 hydroxyl group confers a predicted pKa of 8.92±0.10 , enabling pH-dependent tautomerism to the 2-oxo form that provides both hydrogen bond donor and acceptor capabilities absent in the C2-fluoro (pKa −3.62±0.18) or C2-chloro (pKa −1.53±0.10) analogs [1]. Simultaneously, the C4 iodine atom imparts markedly superior oxidative addition reactivity in palladium-catalyzed cross-couplings relative to C4-bromo or C4-chloro congeners, a well-established class-level property of aryl iodides [2]. Substituting any of these functional groups fundamentally alters the compound's protonation state at physiological pH, its metal-coordinating ability, and its coupling efficiency — each of which directly governs downstream synthetic yield, biological target engagement, and SAR progression. Consequently, swapping 2-hydroxy-4-iodonicotinaldehyde for a close analog in an established synthetic route or screening cascade mandates re-optimization of reaction conditions and re-determination of biological activity, as the substitution is neither functionally conservative nor predictably surmountable.

Quantitative Comparative Evidence for Prioritizing 2-Hydroxy-4-iodonicotinaldehyde


pKa Shift of ≥10 Units Relative to C2-Fluoro and C2-Chloro Analogs Enables Unique pH-Dependent Tautomerism

The predicted pKa of 2-hydroxy-4-iodonicotinaldehyde is 8.92±0.10 , reflecting the ionization of the 2-hydroxyl group. In stark contrast, the C2-fluoro analog (2-fluoro-4-iodonicotinaldehyde, CAS 153034-82-3) and the C2-chloro analog (2-chloro-4-iodonicotinaldehyde, CAS 153034-90-3) have predicted pKa values of −3.62±0.18 [1] and −1.53±0.10 , respectively. This represents a pKa difference of approximately 12.5 and 10.5 units. At physiological pH (7.4), the target compound exists in equilibrium between the neutral 2-hydroxy tautomer and the zwitterionic 2-oxo-1,2-dihydropyridine tautomer, whereas the C2-fluoro and C2-chloro analogs remain exclusively in their non-ionizable neutral forms. This tautomeric capability endows the target compound with a hydrogen bond donor count of 1 and acceptor count of 2, compared to 0 donors for 4-iodonicotinaldehyde (CAS 169614-46-4, the C2-H analog) .

Physicochemical profiling Tautomerism pKa prediction Medicinal chemistry

Iodine at C4 Enables More Efficient Pd-Catalyzed Cross-Coupling than C4-Bromo or C4-Chloro Analogs

Aryl iodides are kinetically more reactive than aryl bromides and aryl chlorides in oxidative addition with Pd(0), the rate-determining step for most Pd-catalyzed cross-couplings. This is a well-established class-level trend: Ar-I > Ar-Br >> Ar-Cl [1]. For 2-hydroxy-4-iodonicotinaldehyde, the iodo substituent has been explicitly exploited in patent US08536200B2, where 16.0 g (64.3 mmol) of the compound is reacted with 4-fluorophenylboronic acid under copper(II) acetate / myristic acid conditions in toluene to yield a functionalized biaryl intermediate [2]. The corresponding 4-bromo analog (2-hydroxy-4-bromonicotinaldehyde, CAS 1289132-57-5) would require higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable conversion, while the 4-chloro analog is expected to be essentially inert under standard Suzuki conditions without highly active catalyst systems. The iodine atom also serves as a heavy atom label for X-ray crystallographic phasing, a unique advantage not offered by bromine or chlorine at comparable anomalous signal strength.

Cross-coupling Suzuki-Miyaura Sonogashira Reactivity Synthetic chemistry

Demonstrated Scalability as a Key Intermediate in c-Met Kinase Inhibitor Synthesis

2-Hydroxy-4-iodonicotinaldehyde has been deployed as a building block at multigram scale in at least two issued US patents. In Patent US08536200B2 (assigned to Bristol-Myers Squibb), the compound (16.0 g, 64.3 mmol) was used as a starting material for the synthesis of pyridinone-based c-Met kinase inhibitors [1]. In Patent US09387202B2 (assigned to Deciphera Pharmaceuticals / Eli Lilly), the compound was prepared from 4-iodo-2-methoxynicotinaldehyde via TMSCl/NaI-mediated demethylation in 50.5% isolated yield (12 g scale) and subsequently elaborated into pyridone amide anti-cancer agents [2]. An alternative synthetic route reports a ~91% yield for the same transformation, indicating significant upside potential upon process optimization . By contrast, the 2-fluoro and 2-chloro C2 analogs lack the tautomeric 2-oxo form required for the pyridinone pharmacophore present in these clinical candidates, rendering them synthetically incapable of delivering the final active pharmaceutical ingredient without additional de novo functional group interconversion steps.

Kinase inhibitor c-Met Pharmaceutical intermediate Scale-up Patent evidence

Hydrogen Bond Donor Capacity Distinguishes Target from C2-Fluoro, C2-Chloro, and C2-Unsubstituted Analogs

The hydrogen bond donor (HBD) count is a critical parameter in drug design, influencing solubility, permeability, and target engagement. 2-Hydroxy-4-iodonicotinaldehyde possesses one HBD (from the 2-OH/2-oxo tautomer), as computed by PubChem [1]. Its closest C2-substituted analogs lack this feature: 2-fluoro-4-iodonicotinaldehyde (CAS 153034-82-3) has zero HBDs [2], 2-chloro-4-iodonicotinaldehyde (CAS 153034-90-3) has zero HBDs , and 4-iodonicotinaldehyde (CAS 169614-46-4) has zero HBDs . The presence of a single HBD places the target compound within Lipinski-compliant space for fragment-based drug discovery (HBD ≤ 5), while the absence of any HBD in the comparators limits their ability to act as hydrogen bond donors in biological target interactions. The computed LogP of 0.1 [1] also indicates a balanced hydrophilic-lipophilic profile advantageous for aqueous solubility in biological assays.

Hydrogen bond donor Drug-likeness Physicochemical properties Solubility Permeability

Synthetic Accessibility from 4-Iodo-2-methoxynicotinaldehyde with Yield Advantage Over Multi-Step De Novo Routes

2-Hydroxy-4-iodonicotinaldehyde is accessible via a single-step demethylation of 4-iodo-2-methoxynicotinaldehyde (CAS 158669-26-2) using TMSCl/NaI in acetonitrile. The published yield for this transformation is 50.5% at 12 g scale as reported in US09387202B2 [1], while an alternative protocol reports yields up to ~91% , indicating significant room for process optimization. By comparison, synthesizing the 2-hydroxy-4-iodo substitution pattern from 4-iodonicotinaldehyde (CAS 169614-46-4) would require regio- and chemoselective C2 hydroxylation — a non-trivial transformation with no established precedent — while the reverse approach (iodination of 2-hydroxynicotinaldehyde) risks competing electrophilic aromatic substitution at C5 and over-iodination . The methoxy-to-hydroxy demethylation route avoids these selectivity challenges entirely, providing a convergent and scalable entry to the target scaffold.

Synthetic route Demethylation Process chemistry Yield comparison Cost efficiency

Procurement-Relevant Application Scenarios for 2-Hydroxy-4-iodonicotinaldehyde Based on Quantitative Differentiation


Medicinal Chemistry: c-Met and Tyrosine Kinase Inhibitor Programs Requiring Pyridinone Pharmacophores

Organizations pursuing c-Met kinase or related tyrosine kinase inhibitor programs should prioritize 2-hydroxy-4-iodonicotinaldehyde as the building block of choice. The compound is the documented starting material in at least two issued US patents (US08536200B2 and US09387202B2) for the synthesis of pyridinone-based kinase inhibitors active against c-Met [1][2]. Its tautomeric 2-oxo-1,2-dihydropyridine form constitutes the core pharmacophore of these inhibitors, and the C4 iodine enables the key Suzuki-Miyaura coupling step that installs the requisite aryl substituent. The C2-fluoro and C2-chloro analogs cannot undergo the required tautomerization and would necessitate additional synthetic steps to install the pyridinone carbonyl, making them unsuitable for this specific application.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

The compound's balanced physicochemical profile — molecular weight 249.01 Da, LogP 0.1, one HBD, two HBA, and 10 heavy atoms — places it within the Rule of Three guidelines for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its single hydrogen bond donor capability, absent in the C2-fluoro, C2-chloro, and C2-unsubstituted analogs, makes it uniquely suited for fragment screens where hydrogen bonding to protein targets is a primary driver of hit identification. The iodine atom additionally offers the potential for anomalous scattering in X-ray crystallographic fragment soaking experiments, enabling direct experimental determination of binding poses without the need for brominated co-crystallization agents [2].

Synthetic Methodology Development: Pd-Catalyzed Cross-Coupling Optimization

For academic and industrial laboratories developing new Pd-catalyzed cross-coupling methodologies, 2-hydroxy-4-iodonicotinaldehyde represents a challenging and pharmacologically relevant aryl iodide substrate. Its pyridine nitrogen and 2-oxo group can potentially coordinate to palladium, acting as internal directing groups or catalyst poisons depending on conditions [1]. This makes it a more stringent test substrate for catalyst benchmarking than simple iodobenzene or electron-neutral aryl iodides. The demonstrated scalability to 16 g (64.3 mmol) in patent procedures [2] confirms that the compound is robust under standard coupling conditions, providing a realistic and pharmaceutically relevant model substrate for reaction optimization studies.

Process Chemistry: Scale-Up of Pyridinone Intermediates for Preclinical Supply

Contract manufacturing organizations (CMOs) and internal process chemistry groups tasked with producing pyridinone-based active pharmaceutical ingredients should evaluate 2-hydroxy-4-iodonicotinaldehyde as the preferred late-stage intermediate. The compound is synthesized in one step from 4-iodo-2-methoxynicotinaldehyde with yields ranging from 50.5% (demonstrated at 12 g scale) to ~91% (reported under optimized conditions) [1]. The precursor, 4-iodo-2-methoxynicotinaldehyde, is itself prepared via iodination of 2-methoxynicotinaldehyde in 64% yield at 380 g scale [2], indicating that the entire synthetic sequence is amenable to kilogram-scale production. The iodine atom's superior cross-coupling reactivity further ensures that the subsequent key bond-forming step proceeds efficiently under mild conditions, minimizing impurity formation and simplifying downstream purification.

Quote Request

Request a Quote for 2-Hydroxy-4-iodonicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.